molecular formula C12H10FNO B1368062 2-(3-Fluorophenoxy)aniline CAS No. 640766-67-2

2-(3-Fluorophenoxy)aniline

Cat. No. B1368062
M. Wt: 203.21 g/mol
InChI Key: OIZHDJAXAOGJCS-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)aniline is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(3-Fluorophenoxy)aniline consists of a benzene ring with a fluorine atom and an aniline group attached . The exact structure can be better understood with a molecular model.

Scientific Research Applications

Docking and QSAR Studies in Kinase Inhibition

2-(3-Fluorophenoxy)aniline and its derivatives have been explored in the field of medicinal chemistry, particularly in the study of kinase inhibition. For example, docking studies of similar compounds such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline have been conducted to analyze their inhibitory activity on c-Met kinase. These studies involve understanding the molecular orientations and active conformations of these inhibitors, aided by quantitative structure–activity relationship (QSAR) methods. Such research is crucial for designing effective kinase inhibitors, potentially useful in treating various diseases including cancer (Caballero et al., 2011).

Synthesis and Chemical Production

The compound has been a focus in synthetic chemistry. An example is the practical synthesis of related compounds like 3-chloro-4-(3-fluorobenzyloxy)aniline. This synthesis process features the use of readily available materials, robustness, and a lower environmental impact, suggesting its potential for industrial production (Zhang Qingwen, 2011).

Development of Fluorophores and Optical Materials

Research into fluorophores and optical materials also utilizes derivatives of 2-(3-Fluorophenoxy)aniline. For instance, studies involving the synthesis and spectroscopic analysis of fluorophores based on 2-(2'-hydroxyphenyl)benzazole, functionalized with aniline moieties, have been conducted. These studies explore excited-state intramolecular proton transfer processes and are fundamental in the development of new materials with specific optical properties (Munch et al., 2022).

Catalytic and Biochemical Applications

Furthermore, aniline derivatives, including those related to 2-(3-Fluorophenoxy)aniline, are investigated for their catalytic properties and biochemical applications. For example, studies on Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds highlight the potential of these materials in environmental remediation and industrial processes (Zhang et al., 2009).

Fluorescence Studies and Chemical Detection

Fluorogenic imines, derived from aniline compounds, have been developed for fluorescent visualization of chemical reactions. Such compounds play a vital role in analytical chemistry, offering a method for detecting and monitoring specific chemical processes (Guo et al., 2008).

Safety And Hazards

The safety information available indicates that 2-(3-Fluorophenoxy)aniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZHDJAXAOGJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599131
Record name 2-(3-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenoxy)aniline

CAS RN

640766-67-2
Record name 2-(3-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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